N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide
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Overview
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide is a chemical compound belonging to the class of triazolo[4,3-b]pyridazine derivatives
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target essential cell division proteins and the c-Met kinase .
Mode of Action
Similar compounds have been found to stabilize ftsz protofilaments by cross-linking them and serving as a cytoplasmic membrane anchor for the z ring . Another compound was identified as a pan-phosphodiesterase (PDE) family inhibitor .
Biochemical Pathways
Related compounds have been implicated in cell division processes and in the regulation of heart rate, cardiac output, and contractility indices .
Pharmacokinetics
A related compound was found to exhibit excellent pharmacokinetic profile and high potency in vitro and in vivo, effecting c-myc downregulation and tumor growth inhibition in xenograft studies .
Result of Action
Related compounds have been found to exhibit potent antiproliferative activities against a549, bewo, and mcf-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. The ethoxy group is introduced through an ethoxylation reaction, and the pyrrolidine-1-sulfonamide moiety is attached via a sulfonamide formation reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide is studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential antitumor and anti-inflammatory properties are being explored in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Ethoxy-1,2,4-triazolo[4,3-b]pyridazine derivatives
Pyrrolidine-1-sulfonamide derivatives
Triazolo[4,3-b]pyridazine-based inhibitors
Uniqueness: N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
This comprehensive overview highlights the significance of this compound in various domains, showcasing its potential and unique properties
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3S/c1-2-21-12-6-5-10-14-15-11(18(10)16-12)9-13-22(19,20)17-7-3-4-8-17/h5-6,13H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIMHQAWQJSZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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